6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione
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Overview
Description
6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused pyrrole and indole rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione typically involves multiple steps. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the indole ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxo derivatives, while reduction may yield dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation . Additionally, it is used in the development of organic semiconductors for electronic devices .
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione include other indole derivatives, such as 2,3-dihydro-6,9-dimethyl-7,8-dioxo-1H-pyrrolo[1,2-a]indole and 2,3-dihydro-6,9-dimethyl-1H-pyrrolo[1,2-a]indole . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
CAS No. |
54698-20-3 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione |
InChI |
InChI=1S/C13H13NO2/c1-7-6-10(15)11-8(2)9-4-3-5-14(9)12(11)13(7)16/h6H,3-5H2,1-2H3 |
InChI Key |
ZEDBXLCHAHTKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2C |
Origin of Product |
United States |
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